molecular formula C28H21NO3 B2944743 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide CAS No. 313274-88-3

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide

Cat. No.: B2944743
CAS No.: 313274-88-3
M. Wt: 419.48
InChI Key: ABIPCDKOKGBCEF-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide is a tri-substituted benzamide derivative characterized by two benzoyl groups and a 4-methylphenyl moiety attached to a central benzene ring.

Properties

IUPAC Name

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO3/c1-19-12-17-25(24(18-19)27(31)21-10-6-3-7-11-21)29-28(32)23-15-13-22(14-16-23)26(30)20-8-4-2-5-9-20/h2-18H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIPCDKOKGBCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a microreactor system to optimize reaction conditions and yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemical Reactions
this compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide. The major products of these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids.
  • Reduction Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst. Reduction can produce amines.
  • Substitution Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Applications

  • Chemistry It serves as a building block in the synthesis of more complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent in treating various diseases. Other benzamide derivatives have been researched for diverse medicinal purposes. For instance, certain 4-benzyl- and 4-benzoylimidazole derivatives have demonstrated anti-ulcer, anti-hypertensive, diuretic, sedative, analgesic, anti-inflammatory, and tranquilizing properties in mammals . Some compounds have also shown potential anti-convulsant, anti-depressant, and anti-arrhythmic activity . Additionally, orally active benzoxazepine-based Orexin-2 receptor antagonists have been discovered .
  • Industry It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key References
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo, methoxy, nitro N/A N/A 375.18
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxy, ethyl linker 90 80 285.34
4-Benzoyl-N-(4-methoxyphenyl)benzamide (4c) Benzoyl, methoxy N/A 47 347.38
4-Benzoyl-N-(2-phenoxyethyl)benzamide Benzoyl, phenoxyethyl N/A N/A 345.39

Key Observations :

  • Substituent Influence on Melting Points: Electron-donating groups (e.g., methoxy in Rip-B) increase crystallinity, reflected in higher melting points compared to non-polar substituents.
  • Synthetic Efficiency: Yields vary significantly; Rip-B (80% yield) benefits from straightforward amidation, whereas 4c (47% yield) involves a nickel-catalyzed reductive aminocarbonylation, which may introduce complexity .

Structural and Spectroscopic Comparisons

NMR Spectral Data
  • Rip-B : Distinct ¹H-NMR signals at δ 7.5–6.8 ppm (aromatic protons) and δ 3.8 ppm (methoxy groups) .
  • 4c : ¹H-NMR shows benzoyl protons at δ 7.8–7.4 ppm and methoxy protons at δ 3.8 ppm, consistent with aromatic and electron-donating substituents .
  • 4MNB : Bromo and nitro groups likely deshield adjacent protons, causing downfield shifts (>8 ppm), though specific data are unavailable .
Crystallographic Features
  • 4MNB : Exhibits two molecules per asymmetric unit (A and B), with torsional angles influenced by nitro and methoxy groups .
  • Rip-B : The ethyl linker facilitates intramolecular hydrogen bonding, stabilizing the crystal lattice .

Biological Activity

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H22N2O2
  • CAS Number : 313274-88-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting biochemical pathways.
  • Targeting Cancer Cells : It potentially disrupts cellular processes critical for cancer cell survival and proliferation.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of this compound. Below are key findings from various research efforts:

Study ReferenceFindings
Investigated for antimicrobial and anticancer properties, showing promising results in vitro.
Demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential as a therapeutic agent.
Highlighted structural analogs with improved activity against specific cancer targets, reinforcing the importance of structural modifications.

Case Studies

  • Anticancer Activity : In a study examining various benzamide derivatives, this compound was found to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Q & A

Q. Experimental workflow :

Crystal growth : Recrystallize the compound from methanol or DCM/hexane mixtures to obtain single crystals .

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

Structure refinement : Employ SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize atomic coordinates and displacement parameters .

Visualization : Generate ORTEP diagrams using WinGX or ORTEP-III to illustrate thermal ellipsoids and hydrogen-bonding networks .
Key metrics : Report R-factor (<5%), bond angles (±0.01°), and torsional deviations .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

Q. Methodological considerations :

  • Catalytic systems : Screen transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura cross-coupling to enhance aryl-aryl bond formation .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 2 hrs vs. 24 hrs conventional) .
  • Kinetic vs. thermodynamic control : Adjust solvent polarity (e.g., DMF vs. THF) to favor mono-benzoylation over di-substitution .
    Troubleshooting : If byproducts dominate, employ column chromatography with silica gel (ethyl acetate/hexane gradient) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Common discrepancies :

  • ¹³C NMR shifts : Ambiguities in carbonyl signals (e.g., 165–175 ppm) may arise from tautomerism. Use 2D NMR (HSQC, HMBC) to assign connectivity .
  • Mass spectrometry : Verify molecular ion ([M+H]⁺) via high-resolution ESI-MS; fragmentation patterns help distinguish regioisomers .
  • IR spectroscopy : Overlapping C=O stretches (1680–1720 cm⁻¹) can be deconvoluted using Gaussian fitting .
    Case study : Hirshfeld surface analysis identifies unexpected hydrogen bonds (e.g., C-H···O) that explain crystallographic packing anomalies .

Advanced: What computational approaches predict the compound’s intermolecular interactions and stability?

Q. Strategies :

  • Quantum mechanics (QM) : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina; prioritize poses with lowest ΔG values .
  • Molecular dynamics (MD) : Assess solvation effects in water/ethanol mixtures via GROMACS to predict aggregation tendencies .
    Validation : Cross-reference computational results with experimental solubility and crystallographic data .

Advanced: How to design analogs of this compound for enhanced biological activity?

Q. Rational design principles :

  • Bioisosteric replacement : Substitute the benzoyl group with thiophene amide to improve metabolic stability while retaining π-π stacking interactions .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to increase lipophilicity and membrane permeability .
  • Hybridization : Merge scaffolds from known AMPA receptor modulators to create dual-target inhibitors .
    Testing framework :

In vitro assays : Measure IC₅₀ against target enzymes (e.g., acps-pptase) .

ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 screening for metabolic liabilities .

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